molecular formula C16H17NO2 B5790895 N-(2-hydroxyphenyl)-4-phenylbutanamide

N-(2-hydroxyphenyl)-4-phenylbutanamide

Cat. No.: B5790895
M. Wt: 255.31 g/mol
InChI Key: FIQNTNKFSMSVNT-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Chemoprevention

  • Anticancer Properties : N-(4-hydroxyphenyl) retinamide, a derivative of N-(2-hydroxyphenyl)-4-phenylbutanamide, has been investigated for its potential as a cancer chemopreventive agent, especially in the context of breast cancer and neuroblastoma cell populations. This compound is thought to induce apoptosis in cancer cells (Springer & Stewart, 1998).
  • Natural Killer Cell Activity : Research indicates that N-(4-hydroxyphenyl) retinamide may enhance natural killer (NK) cell activity, suggesting an immunoenhancing effect which could be beneficial in cancer treatment (Villa et al., 1993).

Pharmacological Studies

  • Anticonvulsant and Neuroprotective Effects : A study on N-(substituted benzothiazol-2-yl)amides, which includes compounds structurally similar to this compound, demonstrated significant anticonvulsant and neuroprotective effects (Hassan et al., 2012).
  • Cerebral Protective Agents : Research involving 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, related to this compound, showed promise in antilipidperoxidation activities, which may imply potential use as cerebral protective agents (Tatsuoka et al., 1992).

Apoptosis and Cell Cycle Studies

  • Induction of Apoptosis : N-(4-hydroxyphenyl)retinamide is known to induce apoptosis in various cell lines, including neuroblastoma cells. This process is independent of the cell cycle phase and highlights the potential of this compound in the management of certain cancers (di Vinci et al., 1994).

Molecular Structure Analysis

  • Structural Insights : The X-ray structural analysis of 4-hydroxy-3-phenylbutanamide monohydrate, a compound structurally similar to this compound, provides insights into its molecular configuration and potential interactions (Soriano-garcia et al., 1984).

Chemopreventive Studies

  • Breast Cancer Prevention : N-(4-hydroxyphenyl)retinamide has shown efficacy in the prevention of breast cancer in rats, highlighting its potential as a chemopreventive agent (Moon et al., 1979).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)17-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNTNKFSMSVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.